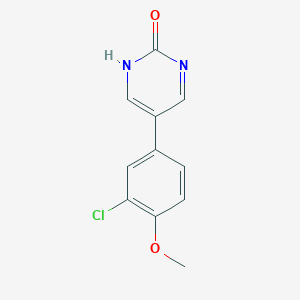

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine, 95%

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

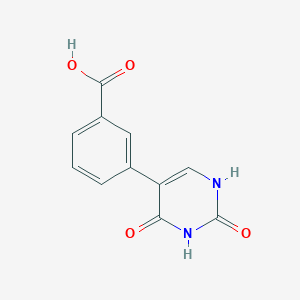

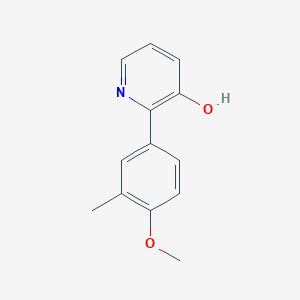

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine, 95% (5-CMP-2-OH-95%) is an organic compound derived from pyrimidine. It is a white crystalline solid with a melting point of 111-112 °C. 5-CMP-2-OH-95% is used as a building block in organic synthesis and is an important intermediate in the synthesis of many pharmaceuticals and agrochemicals. The compound is also used in the manufacture of dyes, coatings, and other industrial products.

Aplicaciones Científicas De Investigación

Neuroprotective Agent Development

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine: has been studied for its potential as a neuroprotective agent. Researchers have synthesized novel compounds that include this molecule as part of a triazole-pyrimidine hybrid structure. These compounds have shown promising results in protecting neuronal cells against damage and death, which is crucial in the treatment of neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Anti-neuroinflammatory Properties

The same triazole-pyrimidine hybrids have also demonstrated significant anti-neuroinflammatory properties. They have been effective in inhibiting the production of nitric oxide and tumor necrosis factor-alpha in human microglia cells, which are key factors in the inflammatory response of the nervous system .

Mecanismo De Acción

Target of Action

The primary target of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine is the Ephrin type-B receptor 4 . This receptor plays a crucial role in various biological processes, including cell migration, adhesion, and differentiation.

Mode of Action

This interaction can influence various cellular processes, potentially altering cell behavior .

Biochemical Pathways

The compound is involved in modulating the expression of genes associated with redox homeostasis . It is also known to deplete intracellular thiols at acidic pH, which can disrupt redox homeostasis . This disruption can affect various biochemical pathways and their downstream effects.

Pharmacokinetics

These properties play a significant role in determining the compound’s bioavailability .

Result of Action

The compound’s action results in molecular and cellular effects, primarily through its impact on redox homeostasis. By depleting free thiols at acidic pH, it can induce oxidative stress, potentially leading to cell death . This mechanism may be particularly effective against certain types of cells, such as Mycobacterium tuberculosis, which has restricted redox homeostasis and sensitivity to thiol-oxidative stress at acidic pH .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine. For instance, the compound’s activity is known to be pH-dependent, with increased efficacy at acidic pH . This property could be particularly relevant in certain environments, such as the acidic phagosomes of macrophages, where Mycobacterium tuberculosis resides .

Propiedades

IUPAC Name |

5-(3-chloro-4-methoxyphenyl)-1H-pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9ClN2O2/c1-16-10-3-2-7(4-9(10)12)8-5-13-11(15)14-6-8/h2-6H,1H3,(H,13,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJMKOZFUYSUAGN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=CNC(=O)N=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9ClN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30680854 |

Source

|

| Record name | 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(3-Chloro-4-methoxyphenyl)-2-hydroxypyrimidine | |

CAS RN |

1111108-41-8 |

Source

|

| Record name | 5-(3-Chloro-4-methoxyphenyl)pyrimidin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30680854 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[(5-Methoxy-1H-benzimidazol-2-yl)methyl]amine dihydrochloride, 95%](/img/structure/B6285830.png)

![N-[3-(6-Aminopyridin-3-yl)phenyl]acetamide, 95%](/img/structure/B6285860.png)

![{2-[(3-Methyl-1H-1,2,4-triazol-5-yl)thio]ethyl}amine dihydrochloride hydrate; 95%](/img/structure/B6285874.png)

![6-Chloro-9-morpholino-5H-benzo[a]phenoxazin-5-one](/img/structure/B6285918.png)